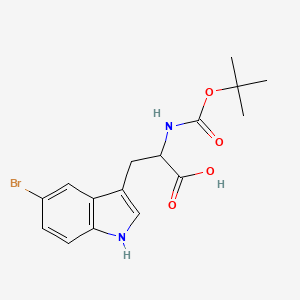

Boc-5-bromo-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUYEAWOUQONRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226988 | |

| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67308-26-3 | |

| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67308-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Indispensable Role of Substituted Tryptophans

An In-Depth Technical Guide to the Synthesis of Substituted Tryptophans for Drug Discovery and Chemical Biology

Tryptophan, a proteinogenic amino acid, is not merely a building block for proteins but also a crucial precursor to a vast array of bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[1][2] Its derivatives, featuring substitutions on the indole nucleus, are prevalent in numerous natural products, particularly complex peptides and alkaloids, many of which exhibit potent biological activities.[3][4] In the realms of medicinal chemistry and drug development, substituted tryptophans are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[2] They serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4][5] Furthermore, tailored tryptophan analogues, such as those with fluorescent properties, are invaluable tools for studying protein structure and function.[6][7]

The synthesis of these vital compounds, however, is not trivial. Key challenges lie in achieving regioselective functionalization of the electron-rich indole ring and controlling the stereochemistry at the α-amino acid center. This guide provides a comprehensive overview of the core strategies developed to address these challenges, aimed at researchers, scientists, and drug development professionals. We will explore three principal approaches:

-

Constructing the Indole Ring: Building the indole moiety onto a pre-existing, suitably functionalized amino acid backbone.

-

Coupling Pre-formed Fragments: Joining a substituted indole with a three-carbon amino acid precursor.

-

Direct Functionalization: Modifying the indole ring of tryptophan itself through C–H activation.

This exploration will blend foundational chemical principles with field-proven insights, detailing the causality behind experimental choices and providing actionable protocols for key methodologies.

Part 1: Building from the Ground Up: Indole Ring Annulation Strategies

This classical approach involves forming the indole's bicyclic system as a late-stage step onto an amino acid framework. The primary advantage is the ability to construct highly complex or unusual substitution patterns on the benzene portion of the indole.

The Venerable Fischer Indole Synthesis

First reported in 1883, the Fischer indole synthesis remains one of the most reliable methods for constructing the indole core.[8] The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.

Causality in Mechanism: The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA) is critical.[8] The acid facilitates the tautomerization of the hydrazone to its enehydrazine form. This intermediate then undergoes a[3][3]-sigmatropic rearrangement, a key C-C bond-forming step, followed by the elimination of ammonia to aromatize the ring system and form the indole. The harsh conditions often required (strong acids, high temperatures) can be a significant drawback, limiting its use with sensitive or complex substrates. Despite this, its robustness has ensured its continued application in natural product synthesis.[2][9]

Workflow: Fischer Indole Synthesis

Caption: Key stages of the Fischer indole synthesis workflow.

Modern Palladium-Catalyzed Annulations

Transition metal catalysis has revolutionized indole synthesis, offering milder conditions and broader substrate scope compared to the Fischer method. Palladium-catalyzed reactions are particularly prominent for constructing the indole ring on an amino acid side chain.[10]

Expertise in Action: The choice of a palladium-catalyzed method is often dictated by the available starting materials. For instance, the Chen-Heck approach utilizes an o-iodoaniline and a carbonyl compound containing the amino acid backbone. The reaction proceeds via an in-situ formed enamine which then undergoes an intramolecular Heck coupling, catalyzed by palladium, to forge the indole ring. Another powerful method is the Larock indole synthesis , which couples an o-haloaniline with an internal alkyne. This is particularly useful for creating 2,3-disubstituted indoles, a pattern directly applicable to tryptophan synthesis when the appropriate alkyne-bearing amino acid is used.

The success of these reactions hinges on the precise formulation of the catalytic system—the palladium source (e.g., Pd(OAc)₂), the phosphine ligand, and the base. The ligand choice is crucial for stabilizing the active Pd(0) species and modulating its reactivity to favor the desired cyclization pathway over competing side reactions.

Part 2: The Convergent Approach: Coupling Indoles with Amino Acid Precursors

Perhaps the most modular and widely used strategy involves coupling a pre-synthesized, and often commercially available, substituted indole with a three-carbon electrophilic amino acid synthon. This approach excels in its convergence and flexibility.

The Power of Biocatalysis: Tryptophan Synthase (TrpS)

Nature's own method for making tryptophan involves the enzyme tryptophan synthase (TrpS).[11] This remarkable enzyme catalyzes the C-C bond formation between indole and L-serine to produce L-tryptophan with absolute stereocontrol.[11] The reaction is catalyzed by the β-subunit (TrpB), which contains a pyridoxal phosphate (PLP) cofactor.

Trustworthiness through Evolution: The wild-type TrpS has a fairly broad specificity for indole analogues, but its efficiency drops with bulky or electron-deficient substrates.[11] The true breakthrough for synthetic chemistry has been the directed evolution of the standalone TrpB subunit. By freeing TrpB from its natural allosteric regulation by the TrpA subunit and introducing key mutations, researchers have created a panel of robust biocatalysts with dramatically expanded substrate scope.[11][12] These engineered enzymes can now synthesize a vast range of 4-, 5-, 6-, and 7-substituted tryptophans, including those with nitro, cyano, and multiple halogen substituents, often in near-quantitative yields and with perfect enantiopurity.[12]

Self-Validating System: The enzymatic approach is inherently self-validating in terms of stereochemistry, exclusively producing the L-amino acid.[11] The reactions are run in aqueous media under mild conditions, eliminating the need for protecting groups and minimizing waste, making it a cornerstone of green chemistry.

Experimental Protocol: Enzymatic Synthesis of 4-Cyano-L-Tryptophan

This protocol is adapted from methodologies developed for evolved TrpB variants.[11]

-

Catalyst Preparation: A heat-treated lysate of E. coli overexpressing the engineered TrpB variant (e.g., TmTrpB⁹ᴰ⁸*) is prepared. High-level expression allows for the use of this crude lysate directly, avoiding lengthy protein purification.[12]

-

Reaction Setup: In a temperature-controlled vessel, combine potassium phosphate buffer (100 mM, pH 8.0), L-serine (50 mM), 4-cyanoindole (10 mM), and pyridoxal phosphate (PLP) cofactor (0.5 mM).

-

Initiation: Add the TrpB enzyme lysate to the reaction mixture. The final enzyme concentration is typically in the range of 0.1-1.0 mg/mL.

-

Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37-75°C for variants from thermophilic organisms) with gentle agitation for 12-24 hours.[12] The progress is monitored by HPLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is quenched by acidification (e.g., with formic acid), which precipitates the enzyme. After centrifugation, the supernatant containing the product is collected. The product, 4-cyano-L-tryptophan, is then purified from the excess serine and other components by standard chromatographic techniques (e.g., ion-exchange or reversed-phase chromatography).

Table 1: Substrate Scope of an Evolved TrpB Variant Data synthesized from reported results for evolved TrpB enzymes.[12]

| Indole Substrate | Position of Substitution | Product Yield (%) |

| 4-Nitroindole | 4 | >70% |

| 5-Nitroindole | 5 | >85% |

| 6-Nitroindole | 6 | >95% |

| 7-Cyanoindole | 7 | >90% |

| 5-Bromoindole | 5 | >99% |

| 5-Iodoindole | 5 | ~75% |

| 5,6-Dichloroindole | 5, 6 | >90% |

Asymmetric Chemical Synthesis

For analogues not accessible enzymatically or when a chemical approach is preferred, several robust asymmetric methods exist. A dominant strategy involves the alkylation of a chiral glycine enolate equivalent with a gramine or an indole-3-methanol derivative.

Expertise in Mechanism: The Schöllkopf chiral auxiliary , a bislactim ether derived from valine and glycine, is a classic example.[6][7] Deprotonation with a strong base (e.g., n-BuLi) generates a stabilized, planar enolate.[6] The bulky chiral auxiliary shields one face of the enolate, directing the incoming electrophile (the indole side chain) to the opposite face with high diastereoselectivity. Subsequent mild acid hydrolysis cleaves the auxiliary, liberating the desired L-tryptophan methyl ester in high enantiomeric excess.[6][7] Another common approach is the Strecker amino acid synthesis , which can be rendered asymmetric by using a chiral amine auxiliary.[3]

Diagram: Asymmetric Synthesis via Schöllkopf Auxiliary

Caption: Workflow for enantioselective tryptophan synthesis.

Part 3: The Modern Frontier: Direct C–H Functionalization of Tryptophan

The most atom-economical and elegant strategy is to directly modify the C-H bonds of the tryptophan indole ring. This approach avoids the pre-functionalization of starting materials and is ideal for the late-stage diversification of peptides and complex molecules.

Authoritative Grounding in Catalysis: The primary challenge is regioselectivity. The indole C2 and C3 positions are inherently more nucleophilic, making functionalization at the benzenoid C4-C7 positions difficult.[5] Success has been achieved using transition-metal catalysis, primarily with palladium, where a directing group is used to steer the catalyst to a specific C-H bond.[5] The N-amino group of tryptophan itself can act as a directing group. For example, Pd(II)-catalyzed C4-acetoxylation and C4-olefination of N-protected tryptophan have been successfully developed.[5][13] These reactions typically proceed through a palladacycle intermediate, where the metal coordinates to the directing group and activates a nearby C-H bond for functionalization. The choice of oxidant and ligands is paramount to ensure efficient catalyst turnover and prevent catalyst deactivation. More recently, visible-light photocatalysis has emerged as a mild and powerful method for the C2-alkylation of tryptophan residues within peptides.[14]

Conclusion and Future Outlook

The synthesis of substituted tryptophans has evolved from harsh, classical methods to highly sophisticated and selective modern strategies. For modularity and access to a wide range of analogues with pristine stereocontrol, the enzymatic approach using evolved TrpB enzymes stands out as a powerful, green, and industrially scalable platform .[11][12] For constructing highly complex or unusual indole cores, palladium-catalyzed annulations provide a robust chemical solution. Finally, for late-stage modification and peptide diversification, direct C-H functionalization represents the cutting edge, offering unparalleled synthetic efficiency.[5]

The future of this field will likely see a greater fusion of these approaches. Chemoenzymatic cascades, where an enzyme creates a core tryptophan analogue that is then further modified by chemical C-H functionalization, will enable access to unprecedented chemical diversity.[11] Continued advances in protein engineering will further expand the substrate tolerance of biocatalysts, while new discoveries in catalysis will provide milder and more selective methods for direct C-H activation, solidifying the central role of substituted tryptophans in advancing science and medicine.

References

-

Junk, L., Ullrich, A., & Kazmaier, U. (2022). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Targets in Heterocyclic Systems, 25, 342-371. [Link]

-

Chen, S., & Hecht, S. M. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 458–461. [Link]

-

Chen, C. H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(46), 9470–9476. [Link]

-

Buller, A. R., & Arnold, F. H. (2018). Tryptophan Synthase: Biocatalyst Extraordinaire. ACS Catalysis, 8(5), 4404–4424. [Link]

-

Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Medicinal Chemistry Communications, 1(1), 29. [Link]

-

Chen, S., & Hecht, S. M. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 458–461. [Link]

-

Romney, D. K., Murciano-Calles, J., Wehrmüller, J. E., & Arnold, F. H. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(30), 10221–10224. [Link]

-

Catalyst University. (2014). Biochemistry | Tryptophan Conversion to Aminocarboxymuconate Semialdehyde. YouTube. [Link]

-

Nair, R. N., et al. (2019). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. Bioorganic & Medicinal Chemistry Letters, 29(4), 586-590. [Link]

-

Nair, R. N., et al. (2019). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. Bioorganic & Medicinal Chemistry Letters, 29(4), 586-590. [Link]

-

van der Veken, P., et al. (2005). Palladium-Catalyzed Synthesis of Novel Optically Active Tryptophan Analogues. Organic Letters, 7(16), 3573–3576. [Link]

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. [Link]

-

La-Venia, A., et al. (2019). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. Chemical Communications, 55(64), 9520-9523. [Link]

-

Sharma, V., Kumar, P., & Kumar, N. (2025). Recent advances in the synthesis of indoles and their applications. RSC Advances. [Link]

-

Wang, Y., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1157116. [Link]

-

Zhang, Y., et al. (2021). Direct C4-Acetoxylation of Tryptophan and Tryptophan-Containing Peptides via Palladium(II)-Catalyzed C–H Activation. Organic Letters, 23(12), 4734–4738. [Link]

-

Hughes, D. L. (2021). Fischer Indole Synthesis. Organic Reactions. [Link]

-

van der Veken, P., et al. (2005). Palladium-Catalyzed Synthesis of Novel Optically Active Tryptophan Analogues. Radboud Repository. [Link]

-

Liu, Q., et al. (2016). Direct C7 Functionalization of Tryptophan. Organic Syntheses, 93, 1-14. [Link]

-

Oreate AI. (2026). A Review of the Indole Synthesis Reaction System. Oreate AI Blog. [Link]

-

Gabriele, B., et al. (2013). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. ACS Catalysis, 3(6), 1148–1163. [Link]

-

Liu, Q., et al. (2013). Direct Olefination at the C-4 Position of Tryptophan via C–H Activation: Application to Biomimetic Synthesis of Clavicipitic Acid. Organic Letters, 15(17), 4528–4531. [Link]

-

Chen, C. H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(46), 9470-9476. [Link]

-

Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons. [Link]

-

Shiri, M., & Akbari-Dadamahaleh, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53613–53636. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Bromotryptophan

Introduction: Unlocking Tryptophan's Potential in Drug Discovery

Tryptophan, an essential amino acid, is a cornerstone of protein structure and function. Its indole side chain is not merely a bulky hydrophobic group but a versatile chemical handle that participates in crucial biological interactions, including hydrogen bonding and π-stacking. The ability to selectively modify this indole ring opens up a vast landscape for medicinal chemists and drug development professionals. By introducing novel aryl or heteroaryl moieties onto the tryptophan scaffold, we can fine-tune the steric, electronic, and pharmacokinetic properties of peptides and small molecules, leading to enhanced target affinity, improved metabolic stability, and novel biological activities.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds.[1] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal strategy for the late-stage functionalization of complex molecules like amino acids.[2][3] This guide provides a detailed protocol and in-depth scientific rationale for the successful Suzuki-Miyaura cross-coupling of bromotryptophan derivatives, enabling researchers to confidently incorporate this powerful transformation into their synthetic workflows.

The Chemistry: A Mechanistic Overview of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[4] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromotryptophan derivative, forming a Pd(II) intermediate.[4]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of Nα-Boc-7-bromotryptophan

This protocol is adapted from established procedures and is suitable for the coupling of various aryl and heteroaryl boronic acids with a protected bromotryptophan derivative.[6][7]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Nα-Boc-L-7-bromotryptophan | ≥95% | Commercially Available | |

| Arylboronic Acid | ≥97% | Commercially Available | |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Ligand Grade | Commercially Available | |

| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | |

| 1,4-Dioxane | Anhydrous | Commercially Available | |

| Deionized Water | Degassed | ||

| Diethyl Ether | ACS Grade | Commercially Available | |

| Saturated Sodium Bicarbonate Solution | |||

| Brine | |||

| Anhydrous Magnesium Sulfate (MgSO₄) | |||

| Celite® |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Heating mantle with a temperature controller and oil bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Nα-Boc-L-7-bromotryptophan (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate tribasic (K₃PO₄, 3.0 equiv.).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.) and SPhos (0.04-0.10 equiv.). The use of an electron-rich and sterically hindered phosphine ligand like SPhos is crucial for promoting the oxidative addition and reductive elimination steps, especially with challenging substrates.[8]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligand.[9]

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[9]

-

Reaction: Heat the reaction mixture to 80-100 °C in a preheated oil bath with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific boronic acid used.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate or diethyl ether.

-

Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized tryptophan derivative.

Key Considerations and Troubleshooting

-

Protecting Groups: The α-amino and α-carboxyl groups of tryptophan should be protected to prevent side reactions and improve solubility in organic solvents. The Boc (tert-butyloxycarbonyl) group for the amine and a methyl or ethyl ester for the carboxylic acid are common choices. Unprotected amino acids can coordinate to the palladium center, inhibiting catalysis.[10]

-

Choice of Bromotryptophan Isomer: The reactivity of the C-Br bond can be influenced by its position on the indole ring. Generally, bromides at the 4, 5, 6, and 7-positions are suitable substrates.

-

Catalyst System: While Pd(OAc)₂/SPhos is a robust system, other palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos, RuPhos) can also be effective. For reactions in aqueous media, water-soluble ligands like TPPTS may be employed.[7] Recent studies have also highlighted the efficacy of palladium nanoparticle catalysts for couplings at or near ambient temperatures.[6][11]

-

Base Selection: The choice of base is critical for activating the boronic acid. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.[5]

-

Boronic Acid Quality: The purity of the boronic acid is paramount. Impurities can lead to side reactions, such as protodeboronation or homocoupling. It is advisable to use freshly purchased or purified boronic acids.

-

Degassing: Thoroughly degassing the solvents is essential to prevent the oxidation of the palladium catalyst, which can lead to the formation of palladium black and a loss of catalytic activity.[9]

-

Troubleshooting Low Yields: If low yields are observed, consider increasing the catalyst loading, screening different ligands or bases, or adjusting the reaction temperature. The use of boronic esters (e.g., pinacol esters) can sometimes improve yields by minimizing protodeboronation.

Conclusion

The Suzuki-Miyaura cross-coupling of bromotryptophan is a highly effective and versatile method for the synthesis of novel tryptophan derivatives. By carefully selecting the appropriate protecting groups, catalyst system, and reaction conditions, researchers can efficiently generate a diverse library of compounds for applications in drug discovery, chemical biology, and materials science. The protocol and insights provided in this guide offer a solid foundation for the successful implementation of this powerful synthetic transformation.

References

-

Dachwitz, S., Duwe, D. H., Wang, Y. H., Gruß, H., Hannappel, Y., Hellweg, T., & Sewald, N. (2020). Suzuki‐Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(70), 16357-16364. Available from: [Link]

-

Montua, N., & Sewald, N. (2024). Perfect Partners: Biocatalytic Halogenation and Metal Catalysis for Protein Bioconjugation. ChemBioChem. Available from: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

-

Dachwitz, S., Duwe, D. H., Wang, Y. H., Gruß, H., Hannappel, Y., Hellweg, T., & Sewald, N. (2020). Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chem. Eur. J., 26, 16357-16364. Available from: [Link]

-

Amoroso, D., et al. (2013). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Catalysis Science & Technology, 3(6), 1594-1605. Available from: [Link]

-

Di Nicola, M., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 12(10), 1148. Available from: [Link]

-

Dachwitz, S., Duwe, D. H., Wang, Y. H., Gruß, H., Hannappel, Y., Hellweg, T., & Sewald, N. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]

-

Kim, H., et al. (2023). Tryptophan Bioconjugation through Auxiliary Boron-Accelerated, Additive-Free Friedel–Crafts Alkylation. JACS Au, 3(1), 225-232. Available from: [Link]

-

Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872. Available from: [Link]

-

Duwe, D. H., et al. (2021). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal, 27(70), 18043-18046. Available from: [Link]

-

Duwe, D. H., et al. (2021). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal, 27(70), 18043-18046. Available from: [Link]

-

Shields, J. D., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic Letters, 21(15), 5896-5900. Available from: [Link]

-

Boknevitz, K., et al. (2019). Synthesis and characterization of an unnatural boron and nitrogen-containing tryptophan analogue and its incorporation into proteins. Chemical Science, 10(18), 4994-4998. Available from: [Link]

-

Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]

-

Goss, R. J. M., et al. (2017). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Organic & Biomolecular Chemistry, 15(1), 69-76. Available from: [Link]

-

Watson, A. J. A., et al. (2018). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society, 140(4), 1346-1355. Available from: [Link]

-

Thomas, A. A., et al. (2019). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 48(24), 5893-5911. Available from: [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]

-

Yu, H., et al. (2022). Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. Journal of Medicinal Chemistry, 65(23), 15724-15736. Available from: [Link]

-

Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2977. Available from: [Link]

-

Malapit, C. A., et al. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 52(10), 3467-3490. Available from: [Link]

-

M. K. Tse, et al. (2007). Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate. Organic Letters, 9(16), 3045-3047. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki-Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: A Researcher's Guide to the Strategic Incorporation of Boc-5-bromo-DL-tryptophan into Peptide Sequences

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. Halogenated amino acids, such as 5-bromotryptophan, are of particular interest as they are found in numerous marine natural products with potent biological activities and serve as versatile synthetic handles for further chemical modification.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the successful incorporation of Nα-Boc-5-bromo-DL-tryptophan into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will delve into the critical considerations, detailed protocols, and analytical strategies required to navigate the unique challenges presented by this modified, racemic amino acid.

Introduction: The Significance of 5-Bromotryptophan in Peptide Chemistry

The indole side chain of tryptophan is a privileged scaffold in medicinal chemistry. Modification of this ring system, particularly through halogenation, can profoundly alter the physicochemical properties of a peptide. The introduction of a bromine atom at the 5-position of the indole ring can enhance biological activity through several mechanisms:

-

Increased Lipophilicity: Facilitating improved membrane permeability.

-

Modulation of Electronic Properties: Influencing intramolecular and intermolecular interactions, such as π-stacking.

-

Enhanced Binding Affinity: The bromine atom can form specific halogen bonds with protein targets, increasing binding potency and selectivity.[2]

-

Metabolic Stability: Halogenation can block sites of oxidative metabolism, prolonging the peptide's in vivo half-life.

-

Synthetic Handle: The aryl bromide serves as a versatile point for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the creation of diverse peptide libraries.

This guide focuses on Boc-5-bromo-DL-tryptophan , a racemic mixture. The use of a DL-racemate is a pragmatic approach that results in the synthesis of two distinct diastereomeric peptides. These diastereomers, while chemically similar, can possess unique three-dimensional structures, leading to different biological activities and chromatographic behaviors. This application note will explicitly address the synthesis of this diastereomeric mixture and the subsequent analytical challenge of their separation and characterization.

Core Principles & Strategic Considerations

Incorporating this compound requires adherence to the principles of Boc-SPPS, with special attention to the unique properties of this amino acid.

The Boc/Bzl Protection Strategy

The synthesis will employ the Boc/Bzl (t-butyloxycarbonyl/benzyl) protection scheme. The workflow relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups.

-

Nα-Boc Group: Removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4]

-

Side-Chain Protection & Resin Linkage: Benzyl-based protecting groups (e.g., for Lys, Asp, Glu) and the resin linker (e.g., Merrifield, PAM) are stable to TFA but are cleaved simultaneously at the end of the synthesis using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

Critical Challenge 1: Indole Side-Chain Protection

The tryptophan indole ring is susceptible to modification by electrophilic species, particularly the t-butyl cations generated during the repeated TFA-mediated deprotection of the Nα-Boc group.[5] To prevent this and other potential side reactions, the indole nitrogen of the 5-bromotryptophan must be protected.

-

Recommended Protection: The formyl (For) group is the standard for indole protection in Boc chemistry. Therefore, the recommended building block is Boc-5-bromo-DL-Trp(For)-OH .

-

Deformylation: The formyl group is stable to the final HF cleavage but can be removed prior to cleavage using a nucleophilic base, such as piperidine, or during certain strong acid cleavage procedures.[6]

Critical Challenge 2: The DL-Racemic Mixture

The use of a DL-racemic mixture of 5-bromotryptophan will result in the synthesis of two peptide products at the point of incorporation. If the rest of the peptide sequence is composed of L-amino acids, the final product will be a mixture of two diastereomers (e.g., Ac-...-L-Ala-L-5-Br-Trp -L-Leu-...-NH₂ and Ac-...-L-Ala-D-5-Br-Trp -L-Leu-...-NH₂).

-

Synthetic Implication: The synthesis proceeds as a single process, but the final crude product will contain both diastereomers, likely in a near 1:1 ratio.

-

Purification Strategy: Diastereomers have different physical properties and can be separated using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[7] This separation is a critical and mandatory step in the purification protocol.

Critical Challenge 3: Coupling Efficiency and Steric Hindrance

The bulky nature of the 5-bromo-indole side chain may cause steric hindrance, potentially leading to incomplete or slow coupling reactions.[2] Standard coupling conditions may be insufficient.

-

Coupling Reagents: The use of potent coupling reagents is highly recommended. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are standard. For potentially difficult couplings, more robust aminium/uronium or phosphonium salt reagents such as HBTU, HATU, or PyBOP should be considered.

-

Reaction Monitoring: It is crucial to monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test.[8] If the test is positive (indicating free amine), a second coupling (a "double couple") should be performed.

Detailed Protocols & Methodologies

This section provides step-by-step protocols for the manual solid-phase synthesis of a peptide incorporating Boc-5-bromo-DL-Trp(For)-OH.

Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier Recommendation |

| Boc-5-bromo-DL-Trp(For)-OH | >98% | Specialty chemical supplier |

| Other Boc-L-amino acids (with side-chain protection) | Synthesis Grade | Reputable peptide reagent supplier |

| Merrifield or PAM Resin | 1% DVB, 100-200 mesh | Standard SPPS supplier |

| Dichloromethane (DCM) | Anhydrous, ACS Grade | Sigma-Aldrich, Fisher |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich, Fisher |

| Trifluoroacetic acid (TFA) | >99%, Reagent Grade | Sigma-Aldrich, Acros |

| N,N-Diisopropylethylamine (DIPEA) | >99.5%, Redistilled | Sigma-Aldrich, Acros |

| N,N'-Diisopropylcarbodiimide (DIC) | >99% | Standard SPPS supplier |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Standard SPPS supplier |

| Piperidine | >99.5% | Sigma-Aldrich, Acros |

| Anhydrous Hydrogen Fluoride (HF) | >99.9% | Requires specialized supplier & apparatus |

| Anisole, p-Cresol, Thioanisole (Scavengers) | Reagent Grade | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

Experimental Workflow Diagram

Caption: Idealized RP-HPLC chromatogram showing separation of two diastereomers.

Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the identity and purity of the final peptides.

-

Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are suitable.

-

Key Diagnostic Feature: The presence of a single bromine atom will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will produce two major peaks for the molecular ion, one at mass M and another at M+2, with nearly equal intensity (a 1:1 ratio). [9]This signature is a definitive confirmation of successful bromine incorporation.

-

Analysis: Each purified diastereomer should be analyzed separately. They will have the identical mass and isotopic pattern but will have different retention times on the HPLC.

Conclusion and Best Practices

The successful incorporation of this compound into a peptide sequence is a multi-step process that requires careful planning and execution. By understanding the core challenges—indole protection, management of the diastereomeric products, and ensuring complete coupling—researchers can confidently synthesize these valuable modified peptides.

Key Takeaways:

-

Protect the Indole: Always use an indole-protected derivative, such as Boc-5-bromo-DL-Trp(For)-OH, in Boc-SPPS.

-

Use Potent Coupling Reagents: Employ robust coupling reagents and monitor reaction completion with the Kaiser test to overcome potential steric hindrance.

-

Plan for Diastereomers: Recognize that the synthesis will yield a mixture of two diastereomers that must be separated by RP-HPLC.

-

Use Scavengers: Never perform a final cleavage of a Trp-containing peptide without an appropriate scavenger cocktail.

-

Confirm with Mass Spectrometry: Use the characteristic M/M+2 isotopic pattern of bromine to confirm successful incorporation.

By following these guidelines, scientists can effectively harness the unique properties of 5-bromotryptophan to advance their research in drug discovery and peptide engineering.

References

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.

- Miranda, L. P., & Alewood, P. F. (1999). Challenges for solid-phase peptide synthesis: development of a Boc-based strategy for the synthesis of C-terminal cysteinyl peptides. Biopolymers, 52(4), 239-256.

- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.

- Hoffmann, R., et al. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(5), 396-403.

- Verzele, M., & Desmet, G. (1990). Synthesis and antimicrobial specificities of halogenated tryptophan-containing nisin variants.

- Latham, J., et al. (2018). Late-Stage Diversification of Tryptophan-Derived Biomolecules.

- Song, J., & Kim, H. J. (2012). Matrix-assisted laser desorption/ionization mass spectrometry peptide sequencing utilizing selective N-terminal bromoacetylation. Analytical biochemistry, 423(2), 269-76.

- Hodges, R. S., et al. (2007). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.

- Schwyzer, R., & Ludescher, U. (1968). Synthesis of 5- and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue. Helvetica Chimica Acta, 51(7), 1593-1603.

- Shi, L., et al. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Bittner, S. (2006). The five bromotryptophans. Amino acids, 31(4), 385-397.

- Fiori, S., et al. (2018). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation.

- Sewald, N., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15689.

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

- Montua, N., et al. (2023). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag.

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Liskamp, R. M., et al. (2004). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. The Journal of Organic Chemistry, 69(1), 153-161.

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

- Mollica, A., et al. (2012). Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Molecules, 17(5), 5693-5704.

- Noble, W. S., et al. (2006). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry, 78(17), 6077-6085.

- Kumar, A., & Singh, S. K. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 9(2), 251-264.

- Friedman, M., & Gumbmann, M. R. (1984). Analysis of the Racemization of Tryptophan. Journal of Food Science, 49(1), 288-289.

- Mitchell, A. J., & Nair, S. K. (2019). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. Journal of the American Chemical Society, 141(33), 13061-13065.

- Kim, H. C., & Kwon, Y. C. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. ACS Synthetic Biology, 11(6), 2133-2140.

- Junk, L., & Kazmaier, U. (2017).

- Yajima, H., et al. (1989). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 37(10), 2661-2664.

- Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 548, 3–39.

- Burlingame, A. L. (2012). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute.

-

Hovasapian, R. (2013, February 25). Peptide Synthesis: Merrifield Process | Biochemistry Tutorial [Video]. YouTube. Retrieved from [Link]

-

Waters Corporation. (2015). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]

- Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

- Bull, J. A., et al. (2023).

-

Bio chemistry. (2022, January 26). 15. Protein Sequencing (Step 5) | Cleavage of peptide into overlapping smaller fragments [Video]. YouTube. Retrieved from [Link]

- Li, B., et al. (2022). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation.

-

Chemistry : The Mystery of Molecules. (2020, January 28). Preparation of Tryptophan ( an amino acid) by Fischer-Indole synthesis. [Video]. YouTube. Retrieved from [Link]

- Jiang, N., et al. (2026). Hydrogen-Bonding Chains Twist the Peptide Bond as Revealed by Rotational Spectroscopy in N-Ethylformamide–Water Complexes. Journal of the American Chemical Society, ASAP.

Sources

- 1. The five bromotryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Synthesis of Non-Canonical Amino Acids from Boc-5-bromo-DL-tryptophan

Introduction: The Expanding Chemical Alphabet of Life

In the landscape of modern drug discovery and chemical biology, the twenty canonical amino acids that constitute the fundamental building blocks of proteins represent only the starting point. The synthesis and incorporation of non-canonical amino acids (ncAAs) into peptides and other molecular scaffolds have emerged as a transformative strategy for developing novel therapeutics, probing biological processes, and engineering new biomaterials.[1][2] These unique building blocks offer the ability to introduce novel chemical functionalities, enhance proteolytic stability, and modulate the conformational properties of peptides and proteins.[3]

Boc-5-bromo-DL-tryptophan has established itself as a versatile and highly valuable starting material for the synthesis of a diverse array of tryptophan-based ncAAs. The bromine atom at the 5-position of the indole ring serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This guide provides detailed application notes and step-by-step protocols for the synthesis of novel tryptophan derivatives from this compound via three powerful cross-coupling methodologies: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Synthetic Strategy Overview

The overall synthetic workflow involves the palladium-catalyzed functionalization of the 5-bromoindole moiety of this compound, followed by the deprotection of the Boc group to yield the final non-canonical amino acid.

Caption: Overall synthetic workflow.

Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-DL-tryptophan Derivatives

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4] This reaction is particularly well-suited for the arylation of this compound due to its mild conditions and high functional group tolerance.[5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[6]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Data Presentation: Reaction Conditions and Yields

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 90 | 18 | 75-85 |

Yields are based on literature for similar substrates and may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas

-

Standard laboratory glassware, Schlenk line (optional)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in 1,4-dioxane.

-

Add the catalyst solution to the reaction flask via syringe, followed by the addition of 1,4-dioxane and deionized water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the starting material.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-5-aryl-DL-tryptophan derivative.

Sonogashira Coupling for the Synthesis of 5-Alkynyl-DL-tryptophan Derivatives

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[7][8] This reaction provides a direct route to 5-alkynyl-substituted tryptophan derivatives.

Reaction Principle

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

Data Presentation: Reaction Conditions and Yields

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Triethylamine | THF | 60 | 8 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine | DMF | 50 | 12 | 85-95 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 70 | 10 | 75-85 |

Yields are based on literature for similar substrates and may vary.

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF, followed by triethylamine. The solution should be degassed by bubbling with inert gas for 15-20 minutes.

-

Add the terminal alkyne (1.5 equiv) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-5-alkynyl-DL-tryptophan derivative.

Buchwald-Hartwig Amination for the Synthesis of 5-Amino-DL-tryptophan Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[10][11] This powerful transformation allows for the synthesis of 5-amino-DL-tryptophan derivatives from this compound and a variety of amine coupling partners.

Reaction Principle

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[3]

Data Presentation: Reaction Conditions and Yields

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 70-85 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 65-80 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 70-85 |

Yields are based on literature for similar substrates and may vary. For unprotected halotryptophans, aqueous conditions with specific ligands have also been shown to be effective.[9]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.2-1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.4 equiv) to a flame-dried Schlenk tube.

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous toluene and seal the tube.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Dilute with ethyl acetate and water, and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-5-amino-DL-tryptophan derivative.

Boc Deprotection

The final step in the synthesis of the non-canonical amino acids is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the alpha-amino group. This is typically achieved under acidic conditions.

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected non-canonical tryptophan derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected amino acid in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM, v/v).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

-

Add cold diethyl ether to the residue to precipitate the product as its TFA salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final non-canonical amino acid.

Troubleshooting and Key Considerations

-

Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.

-

Reagent Purity: The purity of reagents, especially the solvent and base, is crucial for the success of these reactions. Anhydrous solvents should be used where specified.

-

Ligand Selection: The choice of phosphine ligand can significantly impact the efficiency of the cross-coupling reactions. It is often necessary to screen a few ligands for optimal results with a new substrate.

-

Racemization: While the protocols described are for DL-tryptophan, it is important to note that the reaction conditions, particularly the use of strong bases, can potentially lead to some degree of racemization if an enantiopure starting material is used.

-

Purification: The purification of tryptophan derivatives can sometimes be challenging due to their polarity and potential for zwitterion formation. Careful selection of the chromatography eluent system is important.

References

-

MDPI. (n.d.). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]

- The Royal Society of Chemistry. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. In M. Ryadnov & F. Hudecz (Eds.), Amino Acids, Peptides and Proteins: Volume 44 (pp. 44-63).

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.

-

ResearchGate. (2019). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 5-Bromoindole.

-

PMC. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

- ACS Publications. (n.d.).

- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).

- Renault, Y. J. G., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 5-Bromo-2-isobutoxybenzonitrile.

- Chen, C.-H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9153-9159.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- YouTube. (2025).

- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- ACS Publications. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 524-527.

-

ResearchGate. (n.d.). Process schematic of synthesis and purification of L-tryptophan. Retrieved from [Link]

- Google Patents. (n.d.). US5057615A - Process for purifying tryptophan.

- Diva-Portal.org. (2019).

- ACS Publications. (2014). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, 16(23), 6124-6127.

- Sigma-Aldrich. (2025).

- PMC. (n.d.). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies.

- ResearchGate. (n.d.). Isolated products from the coupling of 5-bromotryptophan 18, along with....

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.

- Fisher Scientific. (2023).

- PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

- ResearchGate. (n.d.). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

- The Royal Society of Chemistry. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. diva-portal.org [diva-portal.org]

Application Notes and Protocols: Leveraging the Bromo Group on Tryptophan for Advanced Bioconjugation Strategies

Introduction: Tryptophan as a Unique Handle for Site-Specific Protein Modification

In the landscape of bioconjugation, the pursuit of site-specific, stable, and functionally benign modifications is paramount. While cysteine and lysine residues have historically been the workhorses for protein labeling, their high abundance can lead to heterogeneous products. Tryptophan (Trp), being the least abundant natural amino acid, offers a compelling target for precise, stoichiometric control over conjugation.[1] However, the native indole side chain of tryptophan possesses modest nucleophilicity, making its selective modification challenging under physiological conditions.[1]

The introduction of a halogen atom, specifically bromine, onto the tryptophan indole ring via genetic code expansion fundamentally alters its reactivity, transforming it into a versatile chemical handle for sophisticated cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategies and detailed protocols for utilizing bromotryptophan (BrTrp) in bioconjugation, with a focus on palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Part 1: The Foundation - Site-Specific Incorporation of Bromotryptophan

The prerequisite for any subsequent conjugation chemistry is the efficient and site-specific incorporation of bromotryptophan into the protein of interest. This is achieved through the powerful technique of genetic code expansion, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to read through a nonsense codon (typically the amber stop codon, UAG) and insert the non-canonical amino acid.[2][3]

Causality of Experimental Choices:

-

Orthogonal Synthetase/tRNA Pair: The choice of synthetase is critical for efficient and specific charging of the tRNA with bromotryptophan. Engineered yeast phenylalanyl-tRNA synthetase (yPheRS) mutants have been shown to effectively charge tRNAs with Trp analogues like 6-bromotryptophan (6BrW) and 5-bromotryptophan (5BrW).[2] This orthogonality ensures that the endogenous cellular machinery does not recognize the non-canonical amino acid, preventing its random incorporation.

-

Amber Stop Codon (UAG): The UAG codon is often chosen for suppression because it is the least frequently used stop codon in many expression hosts like E. coli, minimizing competition with release factors and improving the yield of the modified protein.[4]

-

Expression Host: E. coli strains, such as BL21(DE3), are commonly used due to their well-characterized genetics and robust protein expression capabilities.[5]

Experimental Workflow: Incorporating Bromotryptophan

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 5. Site-specific incorporation of BpF into ubiquitin-like proteins (UBLs) in E. coli [protocols.io]

Troubleshooting & Optimization

How to resolve solubility issues with Boc-5-bromo-DL-tryptophan in DMF

Welcome to the technical support center for Boc-5-bromo-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with this compound in Dimethylformamide (DMF). As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate these challenges effectively.

Understanding the Challenge: The Solubility of this compound in DMF

This compound is a valuable reagent in peptide synthesis and drug discovery. Its structure, which includes a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, a polar amino acid backbone, and a brominated indole ring, presents a unique solubility profile.[1][2] While DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, issues can still arise with compounds like this compound due to factors such as crystal lattice energy, polymorphism, and intermolecular interactions.[3][4]

Troubleshooting Guide: Resolving Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges with this compound in DMF.

Initial Observation: The compound is not dissolving or is dissolving very slowly at room temperature.

This is a common starting point. The following steps are designed to systematically address the issue, from the simplest to the more involved techniques.

Question: Could the quality of my compound or solvent be the issue?

Answer: Yes, the quality of both the solute and the solvent can significantly impact solubility.

-

Compound Integrity:

-

Source and Purity: Ensure you are using a high-purity grade of this compound. Lower purity materials may contain insoluble impurities.[5]

-

Physical Form: The compound is typically a powder.[6] If it has clumped or appears discolored, it may have absorbed moisture or degraded, which can affect solubility.

-

-

Solvent Quality:

-

Anhydrous vs. Hydrous DMF: DMF is hygroscopic and readily absorbs water from the atmosphere. The presence of water can alter the polarity of the solvent and may decrease the solubility of certain organic compounds.[7] For consistent results, it is recommended to use anhydrous DMF.

-

Degradation of DMF: Over time, DMF can degrade to form dimethylamine and formic acid, especially in the presence of light, air, or impurities.[8] These degradation products can potentially react with your compound or alter the solvent properties. Using a fresh bottle or a properly stored solvent is advisable.

-

Question: What simple physical methods can I try first?

Answer: Mechanical and thermal energy can often overcome the initial energy barrier for dissolution.

-

Vortexing and Stirring: Simple agitation is the first step. Ensure vigorous and sustained stirring. For small volumes, a vortex mixer can be effective.

-

Sonication: The application of ultrasonic waves can effectively break down solid aggregates and increase the surface area of the solute exposed to the solvent, thereby accelerating dissolution.[9][10][11] This is a non-invasive way to provide energy to the system.

-

Gentle Heating: Gently warming the solution can significantly increase the solubility of many organic compounds.[12] It is crucial to do this with caution, as excessive heat can lead to the degradation of the Boc-protecting group or the tryptophan side chain.[13] A water bath set to 30-40°C is a good starting point.

Question: If physical methods are insufficient, how can I modify the solvent?

Answer: The use of co-solvents can modulate the polarity of the solvent system to better match the solute.

-

Co-solvent Addition: While DMF is a good solvent, the complex nature of this compound may mean that a single solvent is not optimal. The addition of a small amount of a co-solvent can disrupt intermolecular interactions and improve solubility.

-

Aprotic Co-solvents: Consider adding a small percentage (e.g., 1-5% v/v) of a less polar aprotic solvent like Dichloromethane (DCM) or a more polar one like Dimethyl Sulfoxide (DMSO).[14]

-

Protic Co-solvents: In some cases, a small amount of a protic solvent like isopropanol can help break up solute-solute interactions. However, be mindful that protic solvents can interfere with some downstream reactions.

-

Question: Can I use pH to improve solubility?

Answer: Adjusting the pH can significantly impact the solubility of amino acid derivatives.[15][16]

-

Acidic Conditions: The addition of a small amount of a weak organic acid, such as acetic acid, can protonate the carboxylate group, which may alter the intermolecular forces and improve solubility in some cases.

-

Basic Conditions: Conversely, adding a non-nucleophilic organic base, like N,N-Diisopropylethylamine (DIPEA), can deprotonate the carboxylic acid, forming a more soluble salt.

Caution: Modifying the pH will change the chemical nature of your compound and may not be suitable for all experimental workflows. This should be considered a more advanced technique and only used if compatible with the subsequent steps of your experiment.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for troubleshooting solubility issues.

Caption: A workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound crashing out of solution after initial dissolution?

A1: This phenomenon, known as precipitation, can occur for several reasons:

-